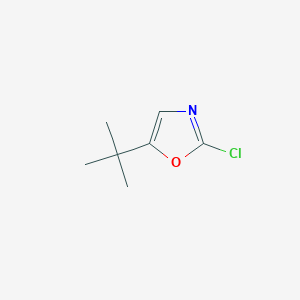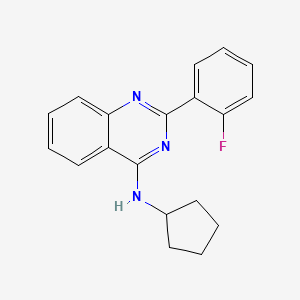
N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine is a quinazoline derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine typically involves the condensation of 2-aminobenzonitrile with cyclopentanone followed by a series of reactions to introduce the fluorophenyl group. The reaction conditions often include the use of strong bases such as potassium hydroxide and organic solvents like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erlotinib: Another quinazoline derivative used as an anticancer agent.
Gefitinib: Similar in structure and used for the treatment of non-small cell lung cancer.
Lapatinib: Used in combination with other drugs for the treatment of breast cancer.
Uniqueness
N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives .
Propriétés
Numéro CAS |
799818-87-4 |
|---|---|
Formule moléculaire |
C19H18FN3 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C19H18FN3/c20-16-11-5-3-9-14(16)18-22-17-12-6-4-10-15(17)19(23-18)21-13-7-1-2-8-13/h3-6,9-13H,1-2,7-8H2,(H,21,22,23) |
Clé InChI |
AFMHHHMLWNYSDD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F |
Solubilité |
11.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


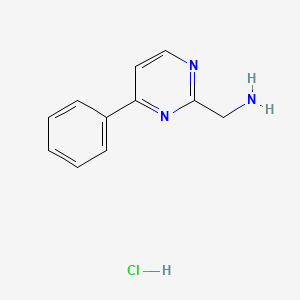
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
![6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14169467.png)
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)

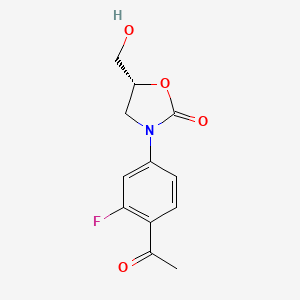

![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)

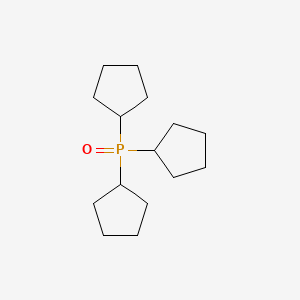

![N-(furan-2-ylmethyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14169524.png)
